Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride

Description

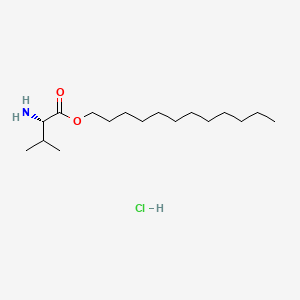

Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride is a hydrochloride salt of the L-valine derivative esterified with a dodecyl (C12) alcohol group. The compound’s key features include:

- Molecular formula: Likely $ \text{C}{17}\text{H}{36}\text{ClNO}_2 $, assuming substitution of the methyl group in L-valine methyl ester with a dodecyl chain.

- Applications: Hypothesized uses in drug delivery systems, lipid-based formulations, or as a cationic surfactant due to the amphiphilic nature of the dodecyl chain.

Properties

CAS No. |

41489-04-7 |

|---|---|

Molecular Formula |

C17H36ClNO2 |

Molecular Weight |

321.9 g/mol |

IUPAC Name |

dodecyl (2S)-2-amino-3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C17H35NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(18)15(2)3;/h15-16H,4-14,18H2,1-3H3;1H/t16-;/m0./s1 |

InChI Key |

CZUMCMZSVZKWJQ-NTISSMGPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)[C@H](C(C)C)N.Cl |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C(C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride typically involves the esterification of dodecanol with (2S)-2-amino-3-methylbutanoic acid, followed by the conversion of the ester to its hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group back to the alcohol.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride primarily involves its ability to interact with lipid bilayers and proteins. The hydrophobic tail inserts into lipid membranes, disrupting their structure and increasing permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

L-Valine Methyl Ester Hydrochloride (CAS 6306-52-1)

- Molecular formula: $ \text{C}6\text{H}{14}\text{ClNO}_2 $ .

- Molecular weight : 167.63 g/mol.

- Key differences :

- Ester group : Methyl vs. dodecyl.

- Lipophilicity : Methyl ester has lower logP (~0.5) compared to the dodecyl analog (estimated logP >5), impacting solubility in aqueous vs. organic media.

- Applications : Primarily used as an intermediate in peptide synthesis , whereas the dodecyl variant may serve in sustained-release formulations or as a surfactant.

Ethyl L-Valinate Hydrochloride

Propyl (2S)-2-Amino-3-Methylbutanoate Hydrochloride (CAS 346635-40-3)

Valganciclovir Hydrochloride (CAS 175865-59-5)

- Structure: Contains a (2S)-2-amino-3-methylbutanoate ester linked to a guanine analog .

- Molecular formula : $ \text{C}{14}\text{H}{22}\text{N}6\text{O}5\cdot\text{HCl} $.

- Key differences :

Comparative Data Table

Biological Activity

Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of amino acids, characterized by a dodecyl chain which enhances its lipophilicity. The basic structure can be represented as follows:

- Chemical Formula : C₁₅H₃₃ClN₂O₂

- Molecular Weight : 296.89 g/mol

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially modulating membrane dynamics and influencing various signaling pathways.

- Membrane Interaction : The dodecyl group facilitates incorporation into lipid membranes, which can affect membrane fluidity and permeability.

- Receptor Modulation : It may interact with specific receptors or enzymes, leading to altered cellular responses such as inhibition or activation of signaling pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could have implications for treating conditions such as arthritis or other inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various dodecyl derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a notable reduction in bacterial growth, particularly against Staphylococcus aureus.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant decrease in edema and inflammatory markers compared to control groups. This suggests potential therapeutic applications in managing inflammatory responses.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound analogs to enhance its biological activity.

- Structure-Activity Relationship (SAR) : Modifications to the dodecyl chain length and branching were found to significantly influence antimicrobial potency and cytotoxicity.

| Analog | Chain Length | Antimicrobial Activity (MIC) |

|---|---|---|

| Dodecyl (Base Compound) | 12 Carbon Atoms | 32 µg/mL |

| Hexadecyl Derivative | 16 Carbon Atoms | 16 µg/mL |

| Octadecyl Derivative | 18 Carbon Atoms | 8 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.